

spectroscopic data of 6-bromo-2H-chromene-3-carbaldehyde (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-bromo-2H-chromene-3-carbaldehyde

Cat. No.: B1265605

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A Technical Guide to the Spectroscopic Data of **6-bromo-2H-chromene-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **6-bromo-2H-chromene-3-carbaldehyde** (CAS No. 57543-37-0).^{[1][2]} This compound is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and fluorescent probes.^{[1][3]} The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Molecular Structure and Properties

- Molecular Formula: C₁₀H₇BrO₂^{[1][2]}
- Molecular Weight: 239.07 g/mol ^{[1][2]}
- Appearance: Yellow powder^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for elucidating the structure of organic molecules. The data presented here are representative values and may vary slightly based on the solvent and spectrometer frequency used.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~9.5 - 10.0	s (singlet)	-CHO (H-1')
~7.5 - 7.8	s (singlet)	H-4
~7.4 - 7.6	m (multiplet)	Aromatic Protons
~7.2 - 7.4	m (multiplet)	Aromatic Protons
~6.8 - 7.0	m (multiplet)	Aromatic Protons
~4.8 - 5.2	s (singlet)	-OCH ₂ - (H-2)

Note: Specific peak assignments for the aromatic region (H-5, H-7, H-8) require advanced 2D NMR techniques for unambiguous confirmation. The aldehyde proton is expected to be the most downfield signal.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~185 - 195	-CHO (C-1')
~150 - 155	C-8a
~130 - 140	C-4
~120 - 130	Aromatic Carbons
~115 - 120	C-4a, C-6
~65 - 70	-OCH ₂ - (C-2)

Note: Carbon assignments are based on typical chemical shifts for similar chromene structures. The carbonyl carbon of the aldehyde is the most downfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies.

Frequency (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2850 & ~2750	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1710 - 1685	Strong	C=O Stretch (α,β -unsaturated aldehyde)
~1680 - 1640	Medium	C=C Stretch (alkene)
~1600 - 1450	Medium	Aromatic C=C Stretch
~1300 - 1150	Strong	C-O Stretch (aryl ether)
~690 - 515	Medium	C-Br Stretch

Note: The presence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ and the characteristic aldehyde C-H stretches are key diagnostic peaks for this molecule.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.

m/z Value	Interpretation
238 & 240	$[M]^+$ and $[M+2]^+$ molecular ion peaks
Varies	Fragmentation pattern consistent with the loss of CHO, Br, etc.

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks ($[M]^+$ and $[M+2]^+$) of nearly equal intensity, which is a definitive feature in the mass spectrum of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **6-bromo-2H-chromene-3-carbaldehyde** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).^[6]
- **¹H NMR Acquisition:** Obtain the proton spectrum using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay (d1) of 1-5 seconds.^[7]
- **¹³C NMR Acquisition:** Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and potentially a longer relaxation delay are necessary.^[8]
- **Data Processing:** Process the raw Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

IR Spectroscopy

- **Sample Preparation:** Prepare the sample using either the KBr pellet method or as a thin film.
 - **KBr Pellet:** Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
 - **Thin Film (solution):** Dissolve the sample in a volatile solvent (e.g., chloroform), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

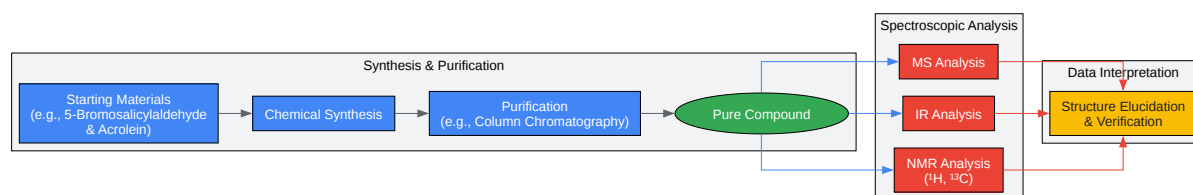
- **Background Spectrum:** Record a background spectrum of the empty sample holder (for KBr) or the clean salt plate.
- **Sample Spectrum:** Place the prepared sample in the spectrometer and record the IR spectrum, typically over a range of 4000 to 400 cm^{-1} .
- **Data Analysis:** The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}). Identify the characteristic absorption bands corresponding to the functional groups.[\[4\]](#)

Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer. Common techniques for this type of molecule include:
 - **Gas Chromatography-Mass Spectrometry (GC-MS):** The sample is vaporized and separated on a GC column before entering the mass spectrometer.[\[9\]](#)
 - **Direct Infusion/Probe:** The solid or dissolved sample is introduced directly into the ionization source.
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[\[10\]](#)
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of ions at each m/z value, generating the mass spectrum.
- **Data Analysis:** Analyze the spectrum to identify the molecular ion peaks (confirming the molecular weight) and interpret the fragmentation pattern to support the proposed structure. Pay special attention to the isotopic pattern for bromine.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **6-bromo-2H-chromene-3-carbaldehyde**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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